molecular formula C27H41N5O6 B15187034 Einecs 279-003-6 CAS No. 78902-47-3

Einecs 279-003-6

Cat. No.: B15187034
CAS No.: 78902-47-3
M. Wt: 531.6 g/mol
InChI Key: YGVOYNPENKTITC-NVUWAARKSA-N
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Description

Einecs 279-003-6, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents. It is one of the most commonly used phthalates in the world.

Preparation Methods

Synthetic Routes and Reaction Conditions

DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants to a temperature range of 140-160°C to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of DEHP involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The resulting product is then purified through distillation to remove any unreacted materials and by-products. The final product is a high-purity DEHP suitable for use in various applications.

Chemical Reactions Analysis

Types of Reactions

DEHP primarily undergoes hydrolysis and oxidation reactions. Hydrolysis occurs when DEHP is exposed to water, leading to the formation of phthalic acid and 2-ethylhexanol. Oxidation reactions can occur in the presence of strong oxidizing agents, resulting in the formation of phthalic acid derivatives.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide

Major Products Formed

    Hydrolysis: Phthalic acid and 2-ethylhexanol

    Oxidation: Phthalic acid derivatives

Scientific Research Applications

DEHP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, DEHP is used as a plasticizer in the production of flexible PVC products. It is also used as a solvent for various chemical reactions and as a reagent in the synthesis of other chemical compounds.

Biology

In biological research, DEHP is studied for its effects on living organisms. It is known to be an endocrine disruptor, and research is ongoing to understand its impact on human health and the environment.

Medicine

In medicine, DEHP is used in the manufacture of medical devices such as blood bags, intravenous tubing, and catheters

Industry

In the industrial sector, DEHP is used in the production of a wide range of products, including flooring, wall coverings, and automotive parts

Mechanism of Action

DEHP exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, DEHP is known to mimic the action of hormones, particularly estrogen, by binding to hormone receptors and disrupting normal endocrine function. This can lead to various health effects, including reproductive and developmental issues.

Comparison with Similar Compounds

DEHP is one of several phthalates used as plasticizers. Other similar compounds include:

  • Diisononyl phthalate (DINP)
  • Diisodecyl phthalate (DIDP)
  • Butyl benzyl phthalate (BBP)
  • Di-n-octyl phthalate (DNOP)

Uniqueness of DEHP

DEHP is unique in its widespread use and versatility. It is more effective as a plasticizer compared to some of its counterparts, providing better flexibility and durability to PVC products. its potential health risks have led to increased scrutiny and regulation, prompting the search for safer alternatives.

Properties

CAS No.

78902-47-3

Molecular Formula

C27H41N5O6

Molecular Weight

531.6 g/mol

IUPAC Name

N,N-diethylethanamine;5-[(2E,4E)-5-(1,3-diethyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H26N4O6.C6H15N/c1-5-22-16(26)14(17(27)23(6-2)20(22)30)12-10-9-11-13-15-18(28)24(7-3)21(31)25(8-4)19(15)29;1-4-7(5-2)6-3/h9-14H,5-8H2,1-4H3;4-6H2,1-3H3/b11-9+,12-10+;

InChI Key

YGVOYNPENKTITC-NVUWAARKSA-N

Isomeric SMILES

CCN1C(=O)C(C(=O)N(C1=O)CC)/C=C/C=C/C=C2C(=O)N(C(=O)N(C2=O)CC)CC.CCN(CC)CC

Canonical SMILES

CCN1C(=O)C(C(=O)N(C1=O)CC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CC)CC.CCN(CC)CC

Origin of Product

United States

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